molecular formula C7H8ClF3N2 B151384 (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride CAS No. 1187932-68-8

(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

Cat. No. B151384
M. Wt: 212.6 g/mol
InChI Key: YWIVAUJFAGZFTR-UHFFFAOYSA-N
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Description

The compound (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is not directly described in the provided papers. However, the papers discuss related compounds which are derivatives of pyridine. For instance, paper describes the synthesis of optically active triamines derived from 2,6-bis(aminomethyl)pyridine, which is a related pyridine derivative. Similarly, paper discusses a diamino scaffold derived from a pyrrolo[3,4-d]isoxazolyl methanamine, which, while not a pyridine, is a heterocyclic compound that could share some synthetic and structural characteristics with the compound .

Synthesis Analysis

The synthesis of related pyridine derivatives is detailed in paper , where the authors synthesized three new optically active triamines. These compounds were obtained from 2,6-bis(aminomethyl)pyridine and further modified with different substituents. The synthesis involved coordination chemistry, particularly with Cu(II) ions, and the structures were confirmed by X-ray crystallography. Although the synthesis of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is not explicitly mentioned, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds is discussed in paper , where X-ray crystallography was used to determine the structure of the synthesized triamines in their complexed form with Cu(II). The ligands were found to be pentacoordinated in the solid state, indicating a specific spatial arrangement that could be relevant when considering the molecular structure of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.

Chemical Reactions Analysis

While the specific chemical reactions of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride are not detailed, paper provides insight into the reactivity of a related diamino scaffold. The authors describe a [1,3]-dipolar cycloaddition reaction and the influence of different bases on the formation of diastereoisomers. This information could be useful in predicting the reactivity of the compound , especially in terms of its behavior under different chemical conditions and the potential for forming diastereoisomers.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride are not directly reported in the provided papers. However, the studies on related compounds, such as the triamines in paper , suggest that properties like solubility, coordination behavior, and stereochemistry could be inferred. The equilibrium behavior in solution and the ability to form complexes with metals, as observed in the triamines, might also be relevant to the compound .

Scientific Research Applications

Synthesis and Characterization

  • Schiff bases of 3-aminomethyl pyridine, including (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, have been synthesized for potential anticonvulsant applications. Their chemical structures were confirmed using various spectroscopic techniques (Pandey & Srivastava, 2011).

Photocytotoxicity and Cellular Imaging

  • Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a derivative of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, have been used for cellular imaging and exhibit photocytotoxicity in red light. These complexes interact with DNA and generate reactive oxygen species (Basu et al., 2014).

Catalytic Applications

  • Derivatives of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride have been used to synthesize unsymmetrical NCN′ and PCN pincer palladacycles, showing good activity and selectivity in catalytic applications (Roffe et al., 2016).

Spin State Equilibria Studies

  • Fe(II) complexes based on derivatives like 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine, related to (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, have been characterized and studied for their solution chemistry and spin state equilibria (Draksharapu et al., 2012).

Hydroxylation of Alkanes

  • Diiron(III) complexes with tridentate 3N ligands including bis(pyridin-2-ylmethyl)amine, a related compound, have been used as catalysts for the selective hydroxylation of alkanes, demonstrating high efficiency and selectivity (Sankaralingam & Palaniandavar, 2014).

Synthesis of Novel Derivatives

  • Efficient synthesis methods have been developed for imidazo[1,5-a]pyridine derivatives starting from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine, a closely related compound. These methods yield good yields and have been confirmed by crystal X-ray methods (Mihorianu et al., 2010).

Anticancer Activity

  • Iron(III) complexes with pyridoxal Schiff bases and modified dipicolylamines, including phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, have been studied for their uptake in cancer cells and show remarkable photocytotoxicity, opening avenues for cancer treatment (Basu et al., 2015).

Antiosteoclast Activity

  • Compounds synthesized using piperidin-2-yl-methanamine, related to (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, have shown moderate to high antiosteoclast and osteoblast activity, indicating potential applications in bone health (Reddy et al., 2012).

Safety And Hazards

This compound is associated with several hazards. It can cause skin irritation and may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

[3-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-2-1-3-12-6(5)4-11;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIVAUJFAGZFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
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(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
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(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

Citations

For This Compound
1
Citations
DB Horne, K Biswas, J Brown… - Journal of Medicinal …, 2018 - ACS Publications
Transient-receptor-potential melastatin 8 (TRPM8), the predominant mammalian cold-temperature thermosensor, is a nonselective cation channel expressed in a subpopulation of …
Number of citations: 47 pubs.acs.org

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